molecular formula C8H10BrNO4S B1523852 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide CAS No. 1305712-95-1

5-Bromo-2,4-dimethoxybenzene-1-sulfonamide

Cat. No.: B1523852
CAS No.: 1305712-95-1
M. Wt: 296.14 g/mol
InChI Key: LLHWXUKOROGFKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,4-dimethoxybenzene-1-sulfonamide: is an organic compound with the molecular formula C8H10BrNO4S and a molecular weight of 296.14 g/mol . This compound is characterized by the presence of a bromine atom, two methoxy groups, and a sulfonamide group attached to a benzene ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide typically involves the bromination of 2,4-dimethoxybenzene followed by sulfonamidation.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and sulfonamidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new chemical reactions and methodologies .

Biology and Medicine: In biological and medical research, this compound is used to study the effects of sulfonamide derivatives on various biological pathways. It may also serve as a building block for the synthesis of potential pharmaceutical agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit or modulate the activity of target enzymes. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

  • 5-Bromo-2,4-dimethoxybenzaldehyde
  • 5-Bromo-2,4-dimethoxybenzoic acid
  • 5-Bromo-2,4-dimethoxybenzyl alcohol

Comparison: Compared to these similar compounds, 5-Bromo-2,4-dimethoxybenzene-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. The sulfonamide group enhances the compound’s ability to interact with biological targets, making it more versatile in pharmaceutical and biochemical research .

Properties

IUPAC Name

5-bromo-2,4-dimethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO4S/c1-13-6-4-7(14-2)8(3-5(6)9)15(10,11)12/h3-4H,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHWXUKOROGFKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1S(=O)(=O)N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2,4-dimethoxybenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
5-Bromo-2,4-dimethoxybenzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-Bromo-2,4-dimethoxybenzene-1-sulfonamide
Reactant of Route 4
5-Bromo-2,4-dimethoxybenzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
5-Bromo-2,4-dimethoxybenzene-1-sulfonamide
Reactant of Route 6
5-Bromo-2,4-dimethoxybenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.